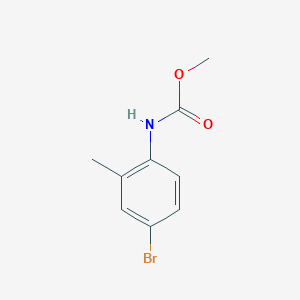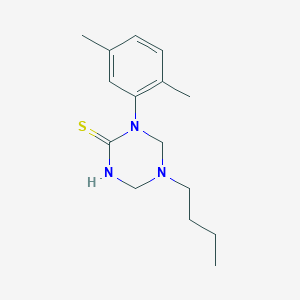![molecular formula C23H33N3O B4820406 2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B4820406.png)
2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE
概要
説明
2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE is a synthetic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of an adamantane moiety attached to a piperazine ring, which is further connected to an acetamide group substituted with a 3-methylphenyl group. This structure imparts the compound with distinctive chemical and physical properties that make it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Adamantane-Piperazine Intermediate: The adamantane moiety is first introduced to the piperazine ring through a nucleophilic substitution reaction. This step often involves the use of adamantane bromide and piperazine in the presence of a base such as potassium carbonate.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with 3-methylphenylacetyl chloride in the presence of a suitable base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.
作用機序
The mechanism of action of 2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s ability to cross cell membranes, while the piperazine ring can interact with various receptors and enzymes. The exact molecular targets and pathways can vary depending on the specific application, but common targets include microbial enzymes and cellular receptors involved in disease processes .
類似化合物との比較
Similar Compounds
- **2-[4-(Adamantan-1-yl)-1-piperazinyl]-N-(2,5-dichlorophenyl)acetamide
- **2-[4-(Adamantan-1-yl)-1-piperazinyl]-N-(3,5-dichlorophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 3-methylphenyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.
特性
IUPAC Name |
2-[4-(1-adamantyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O/c1-17-3-2-4-21(9-17)24-22(27)16-25-5-7-26(8-6-25)23-13-18-10-19(14-23)12-20(11-18)15-23/h2-4,9,18-20H,5-8,10-16H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXOBQRMVLVOPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCN(CC2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4820328.png)
![5-({2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE](/img/structure/B4820334.png)
![ethyl 2-{[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4820342.png)

![2-methoxy-5-methyl-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4820355.png)

![N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B4820367.png)
![4-(1,2-benzisothiazol-3-yl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4820381.png)
![2-[[5-[(2,4-dichlorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4820384.png)

![2-{[5-(2-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-PHENYL-1-ETHANONE](/img/structure/B4820413.png)
![(3aR,7aS)-2-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4820418.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4820427.png)
![2-cyano-N-(3,4-dimethylphenyl)-3-{2-[(3-phenyl-2-propen-1-yl)oxy]phenyl}acrylamide](/img/structure/B4820428.png)
